molecular formula C20H19N3O3S B2530363 1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde CAS No. 956569-48-5

1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde

Cat. No.: B2530363
CAS No.: 956569-48-5
M. Wt: 381.45
InChI Key: AFWZJFBPMAMDGE-UHFFFAOYSA-N
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Description

1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazole ring substituted with phenyl and pyrrolidinylsulfonyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones.

    Introduction of the phenyl group: This step involves the reaction of the pyrazole intermediate with phenyl-containing reagents under specific conditions.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group, often using formylating agents such as Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrrolidinylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Industry: The compound is investigated for its potential use in the development of new agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring and its substituents can interact with active sites of enzymes, affecting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    3-Phenyl-1H-pyrazole-4-carboxaldehyde: Similar in structure but lacks the pyrrolidinylsulfonyl group, which may result in different biological activities and reactivity.

    1-Phenyl-3-pyrazolidinone: Contains a pyrazolidinone ring instead of a pyrazole ring, leading to different chemical properties and applications.

    1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

1-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-15-17-14-23(18-8-2-1-3-9-18)21-20(17)16-7-6-10-19(13-16)27(25,26)22-11-4-5-12-22/h1-3,6-10,13-15H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWZJFBPMAMDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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